2-Fluorophenylzinc iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

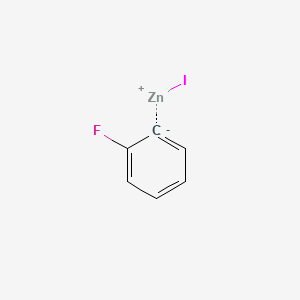

2-Fluorophenylzinc iodide is an organozinc compound with the chemical formula FC₆H₄ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluorophenylzinc iodide can be synthesized through the reaction of 2-fluoroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate.

Oxidative Addition: This reaction requires the presence of a suitable oxidant and is often facilitated by transition metal catalysts.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of 2-fluorophenylzinc iodide is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, it acts as a nucleophile that can react with aryl halides to form biaryl compounds.

- Case Study: Suzuki-Miyaura Coupling

- Objective: To synthesize biphenyl derivatives.

- Method: Reaction of this compound with various aryl halides.

- Outcome: High yields of biphenyl products were achieved, demonstrating the effectiveness of this compound as a coupling partner.

Table 1: Yields from Suzuki-Miyaura Coupling Using this compound

| Aryl Halide | Yield (%) |

|---|---|

| Bromobenzene | 85 |

| Chlorobenzene | 78 |

| Iodobenzene | 90 |

Applications in Materials Science

3.1 Perovskite Solar Cells

Recent studies have indicated that zinc additives, including those derived from organozinc compounds like this compound, can enhance the performance of perovskite solar cells by controlling defect densities within the perovskite films.

- Case Study: Impact on Solar Cell Efficiency

- Objective: To assess how zinc additives affect perovskite solar cell performance.

- Method: Incorporation of zinc salts into perovskite solutions.

- Outcome: Improved efficiency and stability were observed, with devices showing an average efficiency increase from 22.22% to up to 23.61% when optimized concentrations were used.

Table 2: Efficiency Improvements in Perovskite Solar Cells with Zinc Additives

| Zinc Additive | Average Efficiency (%) |

|---|---|

| Control | 22.22 |

| Zn(OOSCF₃)₂ | 23.61 |

| Zn(OOCH)₂ | 22.59 |

Wirkmechanismus

The mechanism of action of 2-fluorophenylzinc iodide involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophilic partners, facilitated by a palladium catalyst, to form new carbon-carbon bonds. The process typically involves oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

- Phenylzinc iodide

- 4-Bromo-2-fluorophenylzinc iodide

- 2,6-Difluorophenylzinc bromide

Comparison: 2-Fluorophenylzinc iodide is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc iodide, the fluorinated derivative exhibits different electronic properties, which can be advantageous in certain synthetic applications .

Biologische Aktivität

2-Fluorophenylzinc iodide is an organozinc compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its reactivity and biological properties. The compound is typically synthesized through the reaction of 2-fluorophenyl iodide with zinc in an anhydrous solvent, such as tetrahydrofuran (THF), under inert conditions.

Key Features of this compound

| Property | Description |

|---|---|

| Chemical Formula | C6H4FIZn |

| Molecular Weight | 276.4 g/mol |

| Solubility | Soluble in organic solvents like THF |

| Reactivity | Acts as a nucleophile in cross-coupling reactions |

The biological activity of this compound can be attributed to its role as a nucleophile in various coupling reactions. It is particularly useful in Negishi and Suzuki-Miyaura coupling reactions, where it forms new carbon-carbon bonds with electrophiles, leading to the synthesis of complex organic molecules that may possess biological activity.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating various organozinc compounds highlighted that derivatives containing fluorinated phenyl groups exhibit enhanced anticancer properties. For instance, compounds similar to this compound showed significant cytotoxicity against cancer cell lines such as Hep3B and Hep-G2, with IC50 values indicating effective inhibition of cell proliferation .

- Pharmacokinetic Properties : The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic profiles. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them promising candidates for drug development .

- Toxicity Assessment : While organozinc compounds are generally considered to have low toxicity, specific assessments for this compound are necessary. Preliminary data suggest that it exhibits moderate irritation potential upon contact with skin or eyes, necessitating standard safety precautions during handling .

Eigenschaften

IUPAC Name |

fluorobenzene;iodozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHRMZUVCBJTTI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)F.[Zn+]I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.